(1S,2R)-2-phenylcyclopropanamine

Vue d'ensemble

Description

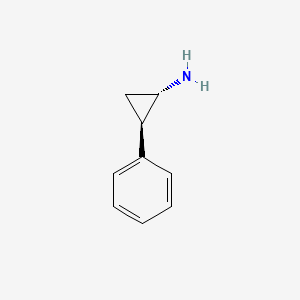

(1S,2R)-2-phenylcyclopropanamine is a chiral amine with a cyclopropane ring substituted with a phenyl group and an amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-phenylcyclopropanamine can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives followed by amination. For instance, the reaction of styrene with diazo compounds in the presence of a catalyst can yield cyclopropane derivatives, which can then be aminated to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves enantioselective synthesis to ensure the desired stereochemistry. Enzymatic processes have been developed to achieve high enantioselectivity, utilizing specific enzymes to catalyze the formation of the desired enantiomer .

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2R)-2-phenylcyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce various cyclopropylamines .

Applications De Recherche Scientifique

Antidepressant Properties

Tranylcypromine is primarily used as an antidepressant for treating major depressive disorder (MDD), including atypical depression. It acts by inhibiting monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Clinical studies have shown that tranylcypromine is effective for patients who do not respond to other antidepressants like selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs) .

Anxiolytic Effects

In addition to its antidepressant effects, tranylcypromine has demonstrated anxiolytic properties. It is effective in treating anxiety disorders, including panic disorder and social anxiety disorder . Meta-analyses have indicated that MAOIs like tranylcypromine can significantly reduce anxiety symptoms compared to placebo treatments.

Cancer Therapy

The inhibition of LSD1 by tranylcypromine has opened avenues for its use in cancer treatment. LSD1 is involved in the epigenetic regulation of genes linked to cancer progression. Tranylcypromine analogs are being investigated for their potential to inhibit LSD1 more selectively, which could lead to new cancer therapies targeting specific pathways involved in tumorigenesis .

Neuroprotection

Tranylcypromine has been studied for its neuroprotective effects, particularly in neurodegenerative diseases like Parkinson's disease. It may offer benefits similar to other MAO-B inhibitors by protecting dopaminergic neurons from oxidative stress . However, clinical trials have yielded mixed results regarding its efficacy in this context.

Case Studies

Mécanisme D'action

The mechanism of action of (1S,2R)-2-phenylcyclopropanamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target molecule. The cyclopropane ring and the phenyl group play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S,2R)-2-bromocyclopropanamine

- (1S,2R)-2-methylcyclopropanamine

- (1S,2R)-2-phenylcyclopropanol

Uniqueness

(1S,2R)-2-phenylcyclopropanamine is unique due to its specific stereochemistry and the presence of both a phenyl group and an amino group on the cyclopropane ring. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

(1S,2R)-2-phenylcyclopropanamine, also known as trans-2-phenylcyclopropylamine (2-PCPA), is a compound of significant interest in pharmacology due to its role as a monoamine oxidase (MAO) inhibitor. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 134.20 g/mol

- Structural Characteristics : The compound features a cyclopropane ring with a phenyl group, which contributes to its unique pharmacological properties.

This compound primarily acts as an irreversible inhibitor of both MAO-A and MAO-B enzymes. These enzymes are crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, the compound leads to increased levels of these neurotransmitters in the brain, which is beneficial in treating mood disorders like depression .

Clinical Applications

Historically, this compound has been used as an antidepressant. Its effectiveness in treating various forms of depression, especially those resistant to other treatments, has been documented. However, its use has declined due to potential severe interactions with other medications and dietary components .

Biological Activity and Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond MAO inhibition:

- Neurotransmitter Modulation : Research indicates that this compound not only inhibits MAOs but also affects other neurochemical pathways. It has been linked to increased levels of trace amines in the brain and upregulation of GABA receptors .

- Pharmacological Effects : The compound has shown effects on phospholipid metabolism and interactions with cytochrome P450 enzymes, suggesting a broader pharmacological profile than previously understood .

- Immune Response Activation : A study highlighted that derivatives of this compound can act as potent agonists for Toll-like receptors (TLRs), particularly TLR1 and TLR2. This activity was observed in compounds that incorporated the (1S,2R)-2-phenylcyclopropylamine side chain .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| MAO Inhibition | Irreversible inhibition of MAO-A and MAO-B leading to elevated neurotransmitter levels |

| Neurotransmitter Modulation | Increases trace amines and GABA receptor levels |

| Immune Response Activation | Agonist activity at TLRs leading to enhanced immune response |

Case Study: Potency in Immune Activation

In a study assessing various derivatives of this compound for their ability to stimulate TNF-α release from THP-1 cells (a human myeloid cell line), it was found that the most active compound exhibited an EC value of 110 pM—significantly more potent than its racemic counterparts .

Propriétés

IUPAC Name |

(1S,2R)-2-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315454 | |

| Record name | (+)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |

| Details | Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3721-28-6, 155-09-9 | |

| Record name | (+)-Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 164-166 °C /Hydrochloride/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.